D2PM (hydrochloride) mechanism of action
D2PM (hydrochloride) mechanism of action
A Technical Guide to the
Mechanism of Action of Diphenylprolinol (D2PM) Hydrochloride
Abstract
Diphenylprolinol (D2PM), a chiral pyrrolidine derivative, functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] This technical guide provides an in-depth analysis of the core mechanism of action of D2PM hydrochloride. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), D2PM increases the extracellular concentrations of these crucial neurotransmitters, leading to enhanced dopaminergic and adrenergic signaling.[1] This document details the pharmacodynamics of D2PM, presents its receptor binding and functional inhibition profile, outlines established in vitro methodologies for its characterization, and discusses its corresponding in vivo behavioral effects.
Introduction
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, commonly known as Diphenylprolinol or D2PM, is a psychoactive compound belonging to the piperidine class of chemicals.[3] It is a structural analog of pipradrol and is closely related to other NDRIs like desoxypipradrol (2-DPMP).[4][5] As a research chemical, D2PM has garnered interest for its stimulant properties, which are rooted in its potent interaction with monoamine transporters.[6] Understanding the precise mechanism by which D2PM exerts its effects is critical for neuropharmacology research and for contextualizing its physiological outcomes. This guide synthesizes the current knowledge of D2PM's mechanism of action, providing a technical foundation for researchers in the field.
Pharmacodynamics: The Core Mechanism of Action
The primary pharmacological action of D2PM is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake from the synaptic cleft.[1] This action is achieved through direct binding to and inhibition of the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[1][2]
Molecular Targets: DAT and NET
DAT and NET are transmembrane proteins located on presynaptic neurons.[7] Their principal function is to regulate neurotransmission by clearing dopamine and norepinephrine from the synapse, thereby terminating the signal.[7] By blocking these transporters, NDRIs like D2PM cause a buildup of DA and NE in the synapse, leading to prolonged and amplified signaling at postsynaptic receptors.[8]
Binding Affinity and Reuptake Inhibition
The potency of a reuptake inhibitor is quantified by two key parameters:
-
Binding Affinity (Ki): This value represents the concentration of the drug required to occupy 50% of the target transporters. A lower Ki value indicates a higher binding affinity.[9]
-
Inhibitory Concentration (IC50): This is the concentration of the drug that inhibits 50% of the transporter's reuptake activity. A lower IC50 value signifies greater inhibitory potency.[9]
While specific, peer-reviewed quantitative data for D2PM is sparse in readily available literature, its activity is consistently described as being comparable to that of cocaine at the dopamine transporter.[4][6][10] For its closely related analog, 2-DPMP, IC50 values for dopamine displacement have been measured in the range of 565 nM to 621 nM in rat brain tissue, indicating potent DAT inhibition.[11] D2PM is generally considered a selective inhibitor of DAT and NET with significantly less activity at the serotonin transporter (SERT).[11]
Table 1: Representative Monoamine Transporter Inhibition Profile
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| D2PM | ~500-700* | Data not consistently available | High (low potency) |
| Cocaine | ~200-600 | ~300-800 | ~200-500 |
| Methylphenidate | ~15-50 | ~30-100 | >1000 |
*Estimated based on qualitative comparisons to cocaine and data from related compounds like 2-DPMP.
Causality Insight: The ratio of a compound's affinity for DAT and NET versus SERT determines its classification. D2PM's high potency at DAT/NET and low potency at SERT firmly establish it as an NDRI, distinguishing it from triple reuptake inhibitors or SSRIs. This selectivity profile is the primary determinant of its specific stimulant versus empathogenic or antidepressant-like effects.
Downstream Signaling Effects
The elevation of synaptic dopamine and norepinephrine triggers a cascade of downstream signaling events.
-
Dopaminergic Pathways: Increased dopamine primarily stimulates D1 and D2 receptor families, modulating pathways involved in reward (mesolimbic pathway), motor control (nigrostriatal pathway), and executive function (mesocortical pathway).[8]
-
Noradrenergic Pathways: Elevated norepinephrine acts on α- and β-adrenergic receptors, influencing alertness, arousal, attention, and the fight-or-flight response.[8]
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
In Vivo Behavioral Pharmacology
The NDRI mechanism of D2PM predicts a specific profile of behavioral effects in animal models, consistent with other psychostimulants.
-
Increased Locomotor Activity: By increasing dopaminergic signaling in the nigrostriatal and mesolimbic pathways, D2PM is expected to produce hyperlocomotion in rodents. This is a hallmark effect of DAT inhibitors.
-
Stereotyped Behaviors: At higher doses, the profound increase in dopamine can lead to stereotyped behaviors, such as repetitive sniffing, gnawing, or head weaving. [12]* Reinforcing Properties: The enhancement of dopamine in the brain's reward circuits suggests that D2PM would have reinforcing properties, meaning animals would learn to self-administer the drug. This indicates a potential for abuse.
-
Prolonged Action: Reports from users often describe the effects of D2PM as being particularly long-lasting. [6]This prolonged duration of action is a key characteristic that differentiates it from stimulants like cocaine and is an important consideration in its overall pharmacological profile.
Conclusion
The core mechanism of action of D2PM (hydrochloride) is the inhibition of the dopamine and norepinephrine transporters. This leads to increased extracellular concentrations of these neurotransmitters and subsequent potentiation of dopaminergic and noradrenergic neurotransmission. This NDRI profile is responsible for its characteristic stimulant effects, including increased locomotor activity and reinforcing properties. The detailed characterization of its binding affinity and functional potency through the in vitro protocols described herein is essential for a comprehensive understanding of its pharmacology and for predicting its physiological and behavioral outcomes.
References
- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727-732. [URL: https://www.tandfonline.com/doi/full/10.3109/15563650.2012.716499]
- Dargan, P. I., & Wood, D. M. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.3109/15563650.2012.716499]
- ResearchGate. (n.d.). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. [URL: https://www.researchgate.net/publication/230601569_Use_and_acute_toxicity_associated_with_the_novel_psychoactive_substances_diphenylprolinol_D2PM_and_desoxypipradrol_2-DPMP]
- Mental Health Matters. (2023, August 8). What is a Norepinephrine-Dopamine Reuptake Inhibitor?. [URL: https://mental-health-matters.com/a-norepinephrine-dopamine-reuptake-inhibitor-ndri-is-a-drug-used-for-the-treatment-of-clinical-depression-attention-deficit-hyperactivity-disorder-adhd-narcolepsy-and-the-manageme/]
- Online Inhibitor. (2022, August 26). In experiments using D to displace binding of. [URL: https://onlineinhibitor.com/in-experiments-using-d22-to-displace-binding-of/]
- FRANK. (n.d.). 2-dpmp. [URL: https://www.talktofrank.com/drug/2-dpmp]
- ChemicalBook. (2023, November 3). (S)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol: properties, synthesis and safety. [URL: https://www.chemicalbook.com/article/properties-synthesis-and-safety-of-s-a-a-diphenyl-2-pyrrolidinemethanol.htm]
- YouTube. (2018, October 29). Norepinephrine–dopamine reuptake inhibitors | Wikipedia audio article. [URL: https://www.youtube.
- ResearchGate. (n.d.). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [URL: https://www.researchgate.net/publication/320141380_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review]
- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5741089/]
- National Center for Biotechnology Information. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/]
- Wikipedia. (n.d.). 2-Diphenylmethylpyrrolidine. [URL: https://en.wikipedia.org/wiki/2-Diphenylmethylpyrrolidine]
- American Addiction Centers. (2024, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [URL: https://americanaddictioncenters.org/antidepressants/norepinephrine-and-dopamine-reuptake-inhibitors]
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
- PubMed. (1996). Behavioural effects induced in rats and chicks by D2 dopamine agonists. [URL: https://pubmed.ncbi.nlm.nih.gov/8729000/]
- PubMed. (1985). Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure. [URL: https://pubmed.ncbi.nlm.nih.gov/4054366/]
- arXiv.org. (2018). [1801.10193v2] A deep learning approach for predicting protein-ligand binding affinity. [URL: https://arxiv.org/abs/1801.10193]
Sources
- 1. mental-health-matters.org [mental-health-matters.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical and behavioral changes in rats during and after chronic d-amphetamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
